5-FAM-Pro-Leu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

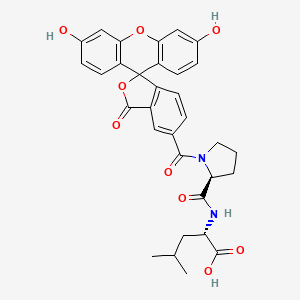

Molecular Formula |

C32H30N2O9 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C32H30N2O9/c1-16(2)12-24(30(39)40)33-28(37)25-4-3-11-34(25)29(38)17-5-8-21-20(13-17)31(41)43-32(21)22-9-6-18(35)14-26(22)42-27-15-19(36)7-10-23(27)32/h5-10,13-16,24-25,35-36H,3-4,11-12H2,1-2H3,(H,33,37)(H,39,40)/t24-,25-/m0/s1 |

InChI Key |

DKRSEISZTVYYOM-DQEYMECFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of 5-FAM-Pro-Leu-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-Pro-Leu-OH is a synthetic peptide derivative that serves as a fluorogenic substrate for a class of enzymes known as Matrix Metalloproteinases (MMPs). This technical guide provides a comprehensive overview of its mechanism of action, focusing on its application in the study of MMP activity and the signaling pathways in which these enzymes are involved. The core of its mechanism lies in the highly specific enzymatic cleavage of the proline-leucine peptide bond, which is a hallmark of several MMPs. This cleavage event, when coupled with Förster Resonance Energy Transfer (FRET) technology, provides a robust method for quantifying MMP activity.

Core Mechanism of Action: A Fluorogenic Substrate for MMPs

The primary function of this compound is to act as a reporter molecule for the proteolytic activity of MMPs. The molecule itself consists of two key components:

-

5-FAM (5-Carboxyfluorescein): A well-characterized fluorescent dye that acts as the fluorophore. It has an excitation maximum of approximately 490 nm and an emission maximum of around 520 nm.[1]

-

Pro-Leu (Proline-Leucine): A dipeptide sequence that serves as a recognition and cleavage site for several MMPs.

In a typical assay, this compound is used in conjunction with a quencher molecule. The full FRET probe would have the structure: 5-FAM-Pro-Leu-[Quencher] . In this intact state, the close proximity of the 5-FAM fluorophore to the quencher results in the suppression of fluorescence through FRET. When an active MMP recognizes and cleaves the peptide bond between Proline and Leucine, the 5-FAM fluorophore is spatially separated from the quencher. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for the sensitive and continuous monitoring of MMP catalysis.

Matrix Metalloproteinase (MMP) Signaling Pathways

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[2][3] Their activity is tightly regulated and is involved in a wide array of physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis.[3][4] The cleavage of substrates like this compound is a direct measure of the activity of these pathways.

MMPs are typically secreted as inactive zymogens (pro-MMPs) and require activation through the proteolytic removal of their pro-domain.[3] This activation can be initiated by other proteases, such as serine proteases or other MMPs, and is a key regulatory step in MMP signaling. Once activated, MMPs can degrade various components of the ECM, which in turn can release signaling molecules, such as growth factors and cytokines, that are sequestered in the matrix. This release of signaling molecules can then trigger downstream cellular responses, including cell proliferation, migration, and invasion.

For instance, MMP-9 can process cytokines and chemokines, altering their biological activity and influencing inflammatory responses.[5] It can also activate growth factors like TGF-β, which are involved in fibrotic remodeling.[5] Therefore, the cleavage of a substrate like this compound in a biological sample can be indicative of active tissue remodeling and inflammatory processes.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Fluorescent Properties of 5-FAM-Pro-Leu-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of 5-FAM-Pro-Leu-OH, a fluorescently labeled dipeptide. It includes key spectroscopic data, detailed experimental protocols for characterization, and illustrations of its application in biochemical assays. This molecule is frequently utilized as a reference standard or substrate in assays involving proteases, particularly matrix metalloproteinases (MMPs).

Core Spectroscopic Properties

The fluorescent characteristics of this compound are primarily dictated by the 5-Carboxyfluorescein (5-FAM) fluorophore. 5-FAM is a widely used green fluorescent dye known for its high quantum yield and good water solubility.[1] The Proline-Leucine dipeptide component typically has a negligible effect on the fundamental spectral properties of the FAM moiety. The fluorescence of FAM is known to be sensitive to pH, with optimal performance generally observed in a pH range of 7.5 to 8.5.[2]

The following table summarizes the quantitative spectral data for 5-FAM, the fluorophore in this compound.

| Fluorophore | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Conditions | Reference |

| 5-FAM | ~490 nm | ~520 nm | Aqueous Buffer | [3][4] |

| 5-FAM | 492 nm | 514 nm | pH 9 Buffer | [5] |

| 5-FAM | 494 nm | 518 nm | Not Specified | [2] |

| 5-FAM | 494 nm | 521 nm | Not Specified | [1] |

| 5-FAM | 490 nm | 515 nm | Not Specified | [6] |

Note: The exact peak wavelengths can shift slightly depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocol: Spectroscopic Characterization

This section details a standard methodology for determining the excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Objective: To measure the fluorescence excitation and emission spectra of this compound to confirm its spectral properties.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)

-

Fluorescence Spectrophotometer (Spectrofluorometer)

-

Quartz cuvettes

-

Micropipettes

Methodology:

-

Stock Solution Preparation:

-

Dissolve a known quantity of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store this solution protected from light at -20°C.

-

-

Working Solution Preparation:

-

Dilute the stock solution in the desired assay buffer to a final concentration suitable for fluorescence measurement (typically in the nanomolar to low micromolar range, e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects on the measurement.

-

-

Instrument Configuration:

-

Turn on the spectrophotometer and its light source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths. A width of 5 nm is a common starting point for both.

-

-

Emission Spectrum Measurement:

-

Place a cuvette containing the assay buffer (blank) in the sample holder and run a blank scan to measure background fluorescence.

-

Replace the blank with the cuvette containing the this compound working solution.

-

Set a fixed excitation wavelength based on known values for FAM (e.g., 490 nm).[3][4]

-

Scan a range of emission wavelengths, typically from 500 nm to 600 nm.

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Keep the sample cuvette in the holder.

-

Set a fixed emission wavelength at the determined emission maximum (e.g., ~520 nm).

-

Scan a range of excitation wavelengths, typically from 400 nm to 510 nm.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak corresponds to the excitation maximum (λex).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra to correct for background fluorescence and Raman scattering from the solvent.

-

Identify the wavelength at the highest point of each spectrum to determine the λex and λem maxima.

-

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental and biological processes.

The following diagram outlines the logical flow for characterizing the fluorescent properties of this compound.

Caption: Workflow for fluorescence characterization of this compound.

5-FAM-labeled peptides are often used in fluorescence resonance energy transfer (FRET) based assays to monitor enzyme activity. In such a system, a quencher molecule is paired with the FAM fluorophore. In the intact peptide, the quencher absorbs the energy from FAM, resulting in low fluorescence. Upon cleavage by a protease, the FAM and quencher are separated, leading to a measurable increase in fluorescence.

Caption: Signaling pathway for a FRET-based protease activity assay.

References

- 1. lubio.ch [lubio.ch]

- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 3. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. FluoroFinder [app.fluorofinder.com]

5-FAM-Pro-Leu-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of 5-FAM-Pro-Leu-OH, a fluorescent dipeptide utilized in the study of matrix metalloproteinases (MMPs). It is intended to serve as a resource for researchers in drug development and related scientific fields.

Core Properties

This compound is a conjugate of the fluorophore 5-carboxyfluorescein (5-FAM) and the dipeptide Prolyl-Leucine. This molecule is recognized as a biologically active peptide and is primarily employed as a fluorescent reference standard in MMP assays[1][2].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀N₂O₉ | [2] |

| Molecular Weight | 586.59 g/mol | [2] |

| CAS Number | 1360812-71-0 | [2] |

| Sequence | {5-FAM}-Pro-Leu | [2] |

Fluorescence Properties

The fluorescent characteristics of this compound are conferred by the 5-FAM moiety. 5-FAM is a derivative of fluorescein and is a widely used green fluorescent label[3].

| Property | Value | Reference |

| Excitation Maximum (λex) | ~490 nm | [4][5] |

| Emission Maximum (λem) | ~515-520 nm | [4][5] |

| Laser Line | 488 nm | [5] |

| Common Filter | 515/30 | [5] |

Biological Activity and Applications

This compound serves as a substrate for certain matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including tumor progression[6].

The Pro-Leu dipeptide sequence is a recognition site for some MMPs. When conjugated to 5-FAM, the cleavage of the peptide bond can be monitored by changes in the fluorescence signal, particularly in Fluorescence Resonance Energy Transfer (FRET) based assays[7][8][9]. In such assays, the 5-FAM acts as a donor fluorophore, and its fluorescence is quenched by a nearby acceptor molecule. Upon cleavage of the peptide by an MMP, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.

Experimental Methodologies

Detailed experimental protocols for the specific use of this compound as a reference standard are not extensively published. However, based on its properties and the common methodologies for MMP activity assays, a general protocol can be outlined.

General Protocol for MMP Activity Assay using a FRET Substrate

This protocol describes a typical workflow for measuring MMP activity using a FRET peptide substrate where 5-FAM acts as the donor fluorophore.

-

Reagent Preparation :

-

Prepare a stock solution of the 5-FAM-labeled FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the active MMP enzyme in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[12].

-

Prepare a stock solution of a known MMP inhibitor to serve as a negative control.

-

-

Assay Procedure :

-

In a microplate, add the assay buffer.

-

Add the MMP enzyme to the wells designated for the experiment and the negative control.

-

For the negative control wells, add the MMP inhibitor and incubate for a specified period.

-

Initiate the enzymatic reaction by adding the 5-FAM-labeled FRET peptide substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at the emission wavelength of 5-FAM (~520 nm) with excitation at ~490 nm using a fluorescence plate reader[4].

-

-

Data Analysis :

-

Plot the fluorescence intensity as a function of time.

-

The initial velocity of the reaction can be determined from the linear portion of the curve.

-

Compare the reaction rates between the experimental and negative control wells to determine the specific MMP activity.

-

Visualizations

FRET-Based MMP Activity Assay Workflow

Caption: Workflow for a FRET-based MMP activity assay.

Principle of FRET-Based MMP Substrate Cleavage

Caption: Mechanism of a FRET-based MMP assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 5-FAM | AAT Bioquest [aatbio.com]

- 4. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Evaluation of a triple-helical peptide with quenched FluorSophores for optical imaging of MMP-2 and MMP-9 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

- 8. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 9. agilent.com [agilent.com]

- 10. Evaluation of a Triple-Helical Peptide with Quenched Fluorophores for Optical Imaging of MMP-2 and MMP-9 Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Detection of MMP-9. I. MMP-9 Selectively Cleaves Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

The Role of 5-FAM-Pro-Leu-OH in Matrix Metalloproteinase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 5-FAM-Pro-Leu-OH as a crucial reagent in the study of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases integral to both physiological and pathological processes, including tissue remodeling, cancer, and arthritis.[1] While not a primary substrate for MMP cleavage, this compound serves as an essential fluorescent standard for the accurate quantification of MMP activity when using fluorogenic resonance energy transfer (FRET) substrates.

Introduction to 5-FAM and FRET-Based MMP Assays

5-Carboxyfluorescein (5-FAM) is a widely utilized fluorophore in biological research, prized for its high quantum yield and spectral properties, with excitation and emission maxima typically around 490 nm and 520 nm, respectively.[2][3] In the context of MMP research, 5-FAM is commonly incorporated into synthetic peptide substrates that mimic the cleavage sites of MMPs.

These substrates are often designed as FRET pairs, where the fluorescence of 5-FAM (the donor) is quenched by a nearby acceptor molecule, such as Dabcyl or QXL™ 520.[2][4][5] The peptide sequence linking the fluorophore and quencher is specifically designed to be recognized and cleaved by one or more MMPs. When the substrate is intact, the close proximity of the quencher to 5-FAM results in a low fluorescence signal. Upon enzymatic cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[3][6]

The Function of this compound: A Fluorescence Standard

Contrary to what its name might suggest, this compound is not typically used as a direct substrate for MMPs. Instead, it serves as a fluorescent reference standard .[7][8] This peptide is chemically similar to the 5-FAM-containing fragment that is released upon the cleavage of a larger FRET substrate.[8]

The primary application of this compound is in the creation of a standard curve to correlate the relative fluorescence units (RFU) measured during an MMP activity assay to the actual concentration of the cleaved, fluorescent product. This calibration is critical for:

-

Quantifying enzyme kinetics: By converting RFU/time to moles of product/time, researchers can accurately calculate key kinetic parameters such as the initial velocity (V₀).

-

Comparing results across experiments: A standard curve allows for the normalization of data between different experimental runs, plates, and instruments.

-

Determining inhibitor potency: When screening for MMP inhibitors, a standard curve is essential for accurately calculating IC₅₀ values.

Data Presentation: Kinetic Parameters of 5-FAM-Based MMP FRET Substrates

While this compound itself is not a substrate, it is used to quantify the activity of MMPs on various 5-FAM-containing FRET substrates. The following table summarizes representative kinetic data for some of these substrates with different MMPs. This data provides context for the types of assays in which this compound would be used as a standard.

| MMP Substrate | MMP Enzyme | Kcat/Km (M⁻¹s⁻¹) | Reference |

| 5FAM₃-THP | MMP-2 | 1.1 x 10⁴ | [9] |

| 5FAM₆-THP | MMP-2 | 1.5 x 10⁴ | [9][10] |

| 5FAM₃-THP | MMP-9 | 4.6 x 10³ | [9] |

| 5FAM₆-THP | MMP-9 | 5.4 x 10³ | [9][10] |

| fTHP-15(5-Fam/Dabcyl) | MMP-1 | Not specified, but higher than Mca/Dnp counterpart | [2] |

| fTHP-15(5-Fam/Dabcyl) | MMP-13 | Not specified, but higher than Mca/Dnp counterpart | [2] |

| LS276-THP | MMP-2 | 30,000 | [11] |

Experimental Protocols

Preparation of a this compound Standard Curve

This protocol outlines the steps to generate a standard curve for quantifying the results of an MMP FRET assay.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35)

-

Microplate reader capable of fluorescence detection (Excitation: ~490 nm, Emission: ~520 nm)

-

96-well black microplate

Procedure:

-

Prepare a stock solution of this compound: Dissolve the lyophilized peptide in a suitable solvent (e.g., DMSO) to a concentration of 1 mM.

-

Perform serial dilutions: Create a series of dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.016 µM to 2 µM).[12]

-

Plate the standards: Add a fixed volume (e.g., 50 µL) of each dilution to the wells of the 96-well plate in triplicate. Include a blank control containing only assay buffer.

-

Measure fluorescence: Read the fluorescence intensity of each well using the microplate reader with the appropriate excitation and emission wavelengths for 5-FAM.

-

Plot the standard curve: Plot the average fluorescence intensity (RFU) for each concentration against the corresponding concentration of this compound. Perform a linear regression to obtain the equation of the line (y = mx + c), which can then be used to convert experimental RFU values to product concentrations.[12]

General MMP FRET Assay Protocol

This protocol describes a typical workflow for measuring MMP activity using a 5-FAM-based FRET substrate.

Materials:

-

MMP FRET substrate (e.g., a peptide containing a 5-FAM/quencher pair)

-

Active MMP enzyme

-

MMP inhibitor (for control experiments)

-

Assay Buffer

-

This compound for standard curve

-

96-well black microplate

-

Microplate reader

Procedure:

-

Prepare reagents: Dilute the MMP FRET substrate, active MMP enzyme, and any inhibitors to their desired working concentrations in assay buffer.

-

Set up the reaction:

-

Add the substrate to each well.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Include a substrate-only control (no enzyme) to measure background fluorescence.

-

-

Initiate the reaction: Add the active MMP enzyme to the wells to start the cleavage reaction.

-

Monitor fluorescence: Immediately begin reading the fluorescence intensity at regular intervals over a set period using the microplate reader.

-

Data analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity (RFU) versus time. The initial linear portion of the curve represents the initial velocity (V₀).

-

Use the standard curve generated from this compound to convert the V₀ from RFU/min to moles of product/min.

-

Visualizations

Signaling and Experimental Workflows

Caption: FRET mechanism in MMP assays.

Caption: Workflow for a quantitative MMP assay.

Caption: Logical relationship of the fluorescent standard.

Conclusion

This compound is an indispensable tool for researchers studying matrix metalloproteinases. While not a direct substrate for these enzymes, its role as a fluorescent standard is paramount for the accurate quantification of MMP activity in FRET-based assays. By enabling the conversion of relative fluorescence units to absolute product concentrations, this compound facilitates the determination of robust kinetic parameters and the reliable comparison of data, thereby advancing our understanding of MMP function and aiding in the development of novel therapeutic inhibitors.

References

- 1. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. anaspec.com [anaspec.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Detection of MMP-9. I. MMP-9 Selectively Cleaves Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5-FAM MMP FRET Peptide Fluorescence Standard - 0.1 mg [anaspec.com]

- 9. Evaluation of a Triple-Helical Peptide with Quenched Fluorophores for Optical Imaging of MMP-2 and MMP-9 Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

5-FAM-Pro-Leu-OH for Protease Activity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent peptide substrate, 5-FAM-Pro-Leu-OH, for the characterization of protease activity. It covers the core principles of its application, detailed experimental protocols, and the biological context of relevant enzyme families.

Introduction to this compound

This compound is a synthetic dipeptide composed of proline and leucine, covalently linked to 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye. The 5-FAM moiety exhibits excitation and emission maxima of approximately 490 nm and 520 nm, respectively[1][2]. The peptide sequence, particularly the proline residue, makes it a target for specific classes of proteases, primarily those belonging to the prolyl peptidase family.

The primary application of this substrate is in fluorescence polarization (FP) based assays.[3][4][5] This technique allows for the real-time, homogeneous measurement of enzymatic activity, making it highly suitable for high-throughput screening (HTS) of potential enzyme inhibitors.

Principle of Detection: Fluorescence Polarization

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule.[3][5] The principle of an FP-based protease assay using this compound is as follows:

-

Intact Substrate (High Polarization): The relatively large, intact this compound molecule tumbles slowly in solution. When excited with plane-polarized light, it emits light that remains largely polarized.

-

Enzymatic Cleavage: A protease that recognizes the Pro-Leu sequence cleaves the peptide bond.

-

Cleaved Products (Low Polarization): The cleavage results in smaller, fluorescently-labeled fragments (e.g., 5-FAM-Pro). These smaller fragments tumble much more rapidly in solution, leading to a significant depolarization of the emitted fluorescence.

This change in polarization is directly proportional to the extent of substrate cleavage and thus, the activity of the protease.

Target Proteases and Biological Relevance

The Pro-Leu sequence of this compound makes it a substrate for endopeptidases that cleave C-terminal to proline residues. Two major families of enzymes are of particular interest:

Prolyl Endopeptidase (PREP)

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides up to about 30 amino acids long.[5][6][7] PREP is implicated in the maturation and degradation of various neuropeptides and peptide hormones, and its dysregulation has been linked to neurodegenerative diseases and psychiatric disorders.[8]

Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides.[9] It plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[9][10] Consequently, DPP-4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.

Experimental Protocols

The following provides a representative methodology for a fluorescence polarization-based protease activity assay using this compound. This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.

Materials and Reagents

-

This compound Substrate: Prepare a stock solution (e.g., 1 mM) in a suitable solvent like DMSO and store at -20°C.

-

Protease: Highly purified, active enzyme (e.g., PREP or DPP-4).

-

Assay Buffer: A buffer that maintains the optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl or HEPES buffer, pH 7.5 - 8.0).

-

Microplates: Black, low-binding 96- or 384-well microplates are essential to minimize background fluorescence and non-specific binding of the substrate.

-

Fluorescence Polarization Plate Reader: An instrument capable of measuring fluorescence polarization with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.

Assay Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low nanomolar range, below the Km if known).

-

Prepare serial dilutions of the protease in assay buffer.

-

For inhibitor screening, prepare serial dilutions of the test compounds.

-

-

Assay Setup (for a 100 µL final volume):

-

Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of the substrate working solution.

-

Control (No Inhibitor): Add 25 µL of assay buffer, 25 µL of the enzyme solution, and 50 µL of the substrate working solution.

-

Inhibitor Wells: Add 25 µL of the test compound dilution, 25 µL of the enzyme solution, and 50 µL of the substrate working solution.

-

-

Incubation:

-

Mix the components in the microplate gently.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader. Ensure the instrument is set to the appropriate excitation and emission wavelengths for 5-FAM.

-

Data Analysis

The fluorescence polarization is typically measured in millipolarization units (mP).

-

Calculate Protease Activity: The decrease in mP from the "Blank" (high polarization) to the "Control" (lower polarization) represents the enzymatic activity.

-

Determine Inhibitor Potency (IC50): For inhibitor screening, calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [(mP_inhibitor - mP_control) / (mP_blank - mP_control)]) Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data

While specific kinetic parameters for this compound are not widely published, the following table provides representative data for similar substrates with relevant proteases to serve as a reference. Researchers should determine these parameters empirically for their specific experimental setup.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-AMC | 50 - 150 | ~10 - 50 | ~1 x 10⁵ - 3 x 10⁵ |

| Dipeptidyl Peptidase-4 (DPP-4) | Gly-Pro-AMC | 30 - 100 | ~50 - 200 | ~1 x 10⁶ - 5 x 10⁶ |

| Dipeptidyl Peptidase-4 (DPP-4) | Ala-Pro-AFC | 15 - 50 | ~100 - 300 | ~3 x 10⁶ - 1 x 10⁷ |

Note: Z = Benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin, AFC = 7-amino-4-trifluoromethylcoumarin. These are common fluorogenic substrates for these enzymes.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

Caption: General workflow for an FP-based protease inhibitor screening assay.

Mechanism of Detection

This diagram illustrates the principle of fluorescence polarization change upon substrate cleavage.

Caption: Principle of fluorescence polarization change in a protease assay.

Relevant Signaling Pathway: DPP-4 and GLP-1 Regulation

DPP-4 is a key regulator of the incretin hormone GLP-1, which is crucial for glucose-dependent insulin secretion. This pathway is a major target for type 2 diabetes therapeutics.

Caption: DPP-4 mediated inactivation of GLP-1 in glucose homeostasis.[9][10][11][12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]

- 5. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]

- 6. sinobiological.com [sinobiological.com]

- 7. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 8. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pro-Leu Dipeptide: An In-depth Technical Guide to its Role in Enzyme Cleavage for Researchers and Drug Development Professionals

Introduction

The Pro-Leu (Proline-Leucine) dipeptide motif is a critical recognition site for a variety of proteases and plays a significant role in numerous physiological and pathological processes. The unique conformational constraints imposed by the proline residue, combined with the hydrophobicity of leucine, make the Pro-Leu bond a specific target for enzymatic cleavage. This cleavage can lead to the activation or inactivation of bioactive peptides and proteins, initiating or terminating signaling cascades. Understanding the intricacies of Pro-Leu dipeptide cleavage is paramount for researchers in biochemistry and cell biology and holds immense potential for drug development professionals seeking to design targeted therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.

This technical guide provides a comprehensive overview of the Pro-Leu dipeptide in the context of enzyme cleavage. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize key quantitative data for enzymes known to cleave peptide substrates containing the Pro-Leu motif. These parameters are essential for understanding the efficiency and specificity of these enzymatic reactions and for the design of inhibitors.

Table 1: Kinetic Parameters for Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPPIV)

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Porcine Kidney Dipeptidyl Peptidase IV | Gly-Pro-pNA | 0.138 ± 0.005 | 145.0 ± 1.2 | 1.05 x 10⁶ | [1] |

| Human Recombinant Dipeptidyl Peptidase IV | Gly-Pro-pNA | 0.20 ± 0.01 | 70.6 ± 0.3 | 4.31 x 10⁵ | [2] |

| Human Recombinant Dipeptidyl Peptidase IV | Ala-Pro-pNA | 0.05 ± 0.01 | 38.0 ± 2.9 | 6.88 x 10⁵ | [2] |

| Human Recombinant Dipeptidyl Peptidase IV | Arg-Pro-pNA | 0.06 ± 0.02 | 60.6 ± 1.2 | 1.01 x 10⁶ | [2] |

Table 2: Inhibitory Constants (K_i_) for Dipeptidyl Peptidase IV (DPPIV) Inhibitors

| Inhibitor | Enzyme | K_i_ (nM) | Inhibition Type | Source |

| Vildagliptin | Human DPP4 | 3 | Competitive | [3] |

| Saxagliptin | Human DPP4 | 0.6 | Covalent | [4] |

| Sitagliptin | Human DPP4 | 18 | Competitive | [5] |

| Alogliptin | Human DPP4 | 7 | Competitive | [5] |

| Linagliptin | Human DPP4 | 1 | Competitive | [5] |

| Z-Pro-prolinal | Porcine Prolyl Oligopeptidase | 1 | Transition-state analog |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate study of Pro-Leu dipeptide cleavage. The following sections provide step-by-step protocols for two widely used techniques: a Förster Resonance Energy Transfer (FRET)-based assay for continuous monitoring of enzyme activity and a mass spectrometry-based method for precise identification of cleavage products.

Protocol 1: FRET-Based Assay for Dipeptidyl Peptidase IV (DPP4) Activity

This protocol describes a continuous fluorometric assay to measure the kinetic parameters of DPP4 using a synthetic peptide substrate containing a Pro-Leu motif flanked by a FRET donor and acceptor pair.

Materials:

-

Human recombinant DPP4 (e.g., from R&D Systems or BPS Bioscience)[6]

-

FRET peptide substrate (e.g., MCA-Arg-Pro-Leu-DNP-Lys-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100[2]

-

DPP4 Inhibitor (e.g., Sitagliptin) for control experiments[7]

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~325 nm and emission detection at ~400 nm and ~490 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in DMSO.

-

Prepare a stock solution of human recombinant DPP4 in assay buffer.

-

Prepare serial dilutions of the substrate in assay buffer to generate a concentration range for K_m_ determination.

-

Prepare a stock solution of the DPP4 inhibitor in an appropriate solvent.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the substrate dilution.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for 15-30 minutes at 37°C before adding the substrate.

-

To initiate the reaction, add 50 µL of the diluted DPP4 enzyme solution to each well. The final volume in each well should be 100 µL.

-

Include control wells:

-

Substrate only (no enzyme) to measure background fluorescence.

-

Enzyme and substrate with a known inhibitor to confirm inhibition.

-

-

-

Data Acquisition:

-

Immediately place the microplate in the fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Excite the donor fluorophore (e.g., MCA at ~325 nm) and measure the emission of both the donor (~400 nm) and the acceptor (~490 nm). Cleavage of the substrate will lead to a decrease in FRET, resulting in an increase in donor emission and a decrease in acceptor emission.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value. The K_i_ can then be calculated using the Cheng-Prusoff equation.[8]

-

Protocol 2: Mass Spectrometry-Based Identification of Peptide Cleavage Products

This protocol outlines the steps for identifying the specific cleavage site within a Pro-Leu containing peptide substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Enzyme (e.g., Prolyl Oligopeptidase or DPP4)

-

Peptide substrate containing a Pro-Leu sequence

-

Reaction Buffer (specific to the enzyme)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

C18 ZipTips (for sample cleanup)

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

-

Enzymatic Digestion:

-

In a microcentrifuge tube, combine the peptide substrate and the enzyme in the appropriate reaction buffer.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

At each time point, quench the reaction by adding the quenching solution to a final concentration of 1% TFA.

-

-

Sample Cleanup (Desalting):

-

Equilibrate a C18 ZipTip by aspirating and dispensing 50% acetonitrile/0.1% TFA, followed by 0.1% TFA in water.

-

Load the quenched reaction mixture onto the ZipTip by aspirating and dispensing the sample multiple times.

-

Wash the ZipTip with 0.1% TFA in water to remove salts and other contaminants.

-

Elute the peptides from the ZipTip using 50% acetonitrile/0.1% TFA.

-

-

LC-MS/MS Analysis:

-

Inject the eluted peptide sample into the LC-MS/MS system.

-

Separate the peptides using a reverse-phase C18 column with a gradient of acetonitrile in water, both containing 0.1% formic acid.[9][10]

-

The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in MS2 scans.

-

-

Data Analysis:

-

Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

-

Identify the peptide fragments by searching the MS/MS spectra against a database containing the sequence of the original peptide substrate.

-

The presence of new N-terminal and C-terminal fragments that correspond to cleavage at the Pro-Leu bond will confirm the cleavage site.[11]

-

Signaling Pathways and Experimental Workflows

The cleavage of Pro-Leu dipeptides is a key regulatory step in several important signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for their investigation.

Signaling Pathways

Caption: TGF-β signaling activation via proteolytic cleavage of the latency-associated peptide (LAP).[12][13]

Caption: Regulation of JAK/STAT signaling by DPP4-mediated cleavage of cytokines.[14][15]

Experimental and Logical Workflows

Caption: Workflow for determining enzyme kinetic parameters for Pro-Leu cleavage.[16]

Caption: Workflow for screening and characterizing inhibitors of Pro-Leu cleaving enzymes.

Conclusion

The enzymatic cleavage of the Pro-Leu dipeptide is a fundamental biological process with far-reaching implications in health and disease. The specificity of proteases for this motif provides a unique opportunity for therapeutic intervention. This technical guide has provided a foundational understanding of this process by presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. By leveraging this information, researchers and drug development professionals can further unravel the complexities of Pro-Leu cleavage and accelerate the discovery of novel therapeutics that target these critical enzymatic reactions. The continued investigation into the diverse roles of prolyl peptidases and their substrates will undoubtedly open new avenues for the treatment of a wide array of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. rsc.org [rsc.org]

- 9. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. massive.ucsd.edu [massive.ucsd.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Dysregulation of DPP4 Is Associated with the AMPK/JAK2/STAT3 Pathway in Adipocytes Under Insulin Resistance Status and Liraglutide Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for 5-FAM-Pro-Leu-OH in Matrix Metalloproteinase (MMP) Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 5-FAM-Pro-Leu-OH as a reference standard in conjunction with a fluorogenic peptide substrate for the determination of Matrix Metalloproteinase (MMP) activity. The described methods are suitable for general MMP activity assessment and for the screening of potential MMP inhibitors.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Their activity is implicated in both physiological processes, such as wound healing and development, and pathological conditions, including arthritis, cancer cell invasion, and metastasis.[1][2] Consequently, MMPs are significant targets for drug development.

Fluorogenic assays provide a sensitive and continuous method for measuring MMP activity.[1] These assays commonly employ a fluorescence resonance energy transfer (FRET) peptide substrate. This substrate consists of a fluorophore and a quencher held in close proximity. Upon cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

While various fluorogenic substrates are available, this protocol focuses on the principles of using a FRET peptide containing a Pro-Leu cleavage site, a common recognition sequence for several MMPs. In this context, this compound serves as a crucial reference standard to construct a calibration curve, enabling the conversion of relative fluorescence units (RFU) into the molar amount of cleaved substrate.[3]

Data Presentation

The following table summarizes the kinetic parameters of various MMPs with a commonly used fluorogenic substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, which is structurally similar to the FRET substrates used in this protocol. This data is essential for comparative analysis and for understanding the substrate specificity of different MMPs.

| MMP | Km (µM) | kcat/Km (M-1s-1) |

| MMP-1 (Collagenase-1) | 27.5 | 2.9 x 104 |

| MMP-8 (Collagenase-2) | - | - |

| MMP-13 (Collagenase-3) | 5.2 | 9.0 x 105 |

| MMP-14 (MT1-MMP) | 7.9 | 1.1 x 106 |

Data adapted from Neumann et al., 2004.[4][5] Note: '-' indicates data not available in the source.

Experimental Protocols

Materials and Reagents

-

MMP Enzyme: Purified, recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13).

-

FRET Peptide Substrate: A suitable FRET peptide containing a Pro-Leu cleavage site, a fluorophore (e.g., 5-FAM or Mca), and a quencher (e.g., QXL™520 or Dnp).

-

This compound: For use as a fluorescence reference standard.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35.

-

APMA (4-aminophenylmercuric acetate): For activation of pro-MMPs, if starting with the zymogen form.

-

MMP Inhibitor (Optional): A known broad-spectrum MMP inhibitor (e.g., GM6001) for control experiments.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~490 nm and emission at ~520 nm for 5-FAM, or ~328 nm excitation and ~393 nm emission for Mca.

Experimental Workflow

Caption: Workflow for MMP activity and inhibitor screening assays.

Protocol for MMP Activity Assay

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the FRET peptide substrate in DMSO to a stock concentration of 1-10 mM.

-

Reconstitute the this compound in DMSO to a stock concentration of 1 mM.

-

Dilute the MMP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Preparation of this compound Standard Curve:

-

Perform serial dilutions of the 1 mM this compound stock solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well black microplate.

-

Measure the fluorescence at Ex/Em = ~490/520 nm.

-

Plot the fluorescence intensity (RFU) against the concentration of this compound to generate a standard curve. This curve will be used to convert the RFU values from the enzymatic assay into the concentration of the cleaved product.

-

-

Enzymatic Reaction:

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 25 µL of the diluted active MMP enzyme to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.

-

Add 25 µL of the FRET peptide substrate (diluted in Assay Buffer to a final concentration of 2-10 µM) to each well to initiate the reaction. The final reaction volume will be 100 µL.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Fluorescence Measurement:

-

Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the MMP activity.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 60 minutes) and then measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

-

Convert the V₀ from RFU/min to µmol/min using the slope of the this compound standard curve.

-

MMP activity can be expressed as µmol of substrate cleaved per minute per mg of enzyme.

-

Protocol for MMP Inhibitor Screening

-

Follow steps 1 and 2 from the MMP Activity Assay Protocol.

-

Enzymatic Reaction with Inhibitor:

-

Add 25 µL of Assay Buffer to each well.

-

Add 25 µL of the test inhibitor at various concentrations (or a known inhibitor for a positive control) to the appropriate wells. For the no-inhibitor control, add 25 µL of Assay Buffer.

-

Add 25 µL of the diluted active MMP enzyme to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of the FRET peptide substrate.

-

-

Fluorescence Measurement and Data Analysis:

-

Follow steps 4 and 5 from the MMP Activity Assay Protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathway

MMPs play a pivotal role in cancer cell invasion and metastasis by degrading the components of the extracellular matrix, thereby clearing a path for cancer cells to migrate. The following diagram illustrates a simplified signaling pathway leading to MMP activation and subsequent ECM degradation.

Caption: MMPs in the cancer invasion signaling cascade.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Use fresh substrate; store stock solutions at -20°C or -80°C. |

| Autofluorescence of compounds | Run a control with the compound and substrate without the enzyme. | |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the MMP enzyme. Activate pro-MMPs with APMA if necessary. |

| Incorrect buffer components | Check the composition and pH of the Assay Buffer. Ensure the presence of Ca²⁺ and Zn²⁺ ions. | |

| Incorrect wavelength settings | Verify the excitation and emission wavelengths for the specific fluorophore used. | |

| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |

| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents. |

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate and sensitive measurement of MMP activity. The use of this compound as a reference standard is critical for obtaining quantitative data, which is essential for both basic research and the development of novel MMP inhibitors. The provided troubleshooting guide and signaling pathway diagram offer additional resources for researchers in this field.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-FAM-Pro-Leu-OH in Drug Discovery Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs are significant targets for drug discovery. 5-FAM-Pro-Leu-OH is a dipeptide substrate labeled with 5-carboxyfluorescein (5-FAM), a bright green fluorescent dye. This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize MMP inhibitors.

The principle of the assay is based on the enzymatic cleavage of the Pro-Leu peptide bond by MMPs. While this compound is not a FRET-based probe, its cleavage can lead to a change in the local environment of the 5-FAM fluorophore, resulting in a detectable change in fluorescence intensity. This change in fluorescence is proportional to the MMP activity and can be used to screen for inhibitory compounds.

Materials and Equipment

-

This compound

-

Recombinant human MMPs (e.g., MMP-9, MMP-13)

-

MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation

-

Known MMP inhibitors (e.g., Batimastat, Marimastat) for positive controls

-

DMSO (for dissolving compounds)

-

Black, flat-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of ~490 nm/520 nm

-

Multichannel pipettes

-

Incubator

Experimental Protocols

Protocol 1: High-Throughput Screening of MMP Inhibitors

This protocol is designed for the primary screening of a compound library to identify potential MMP inhibitors.

1. Reagent Preparation:

- MMP Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35.

- This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

- Working Substrate Solution: Dilute the this compound stock solution in MMP Assay Buffer to a final concentration of 20 µM.

- Pro-MMP Activation: If using a pro-MMP, activate it by incubating with 1 mM APMA in MMP Assay Buffer. The incubation time and temperature will vary depending on the specific MMP; consult the manufacturer's instructions.

- Activated MMP Working Solution: Dilute the activated MMP in MMP Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This needs to be determined empirically but a starting point is 5-10 nM.

- Test Compounds and Controls: Dissolve test compounds in DMSO to a stock concentration of 10 mM. Prepare a dilution series of a known inhibitor (e.g., Batimastat) in DMSO.

2. Assay Procedure:

- Add 2 µL of test compound, DMSO (vehicle control), or control inhibitor to the wells of a 96-well plate.

- Add 48 µL of the activated MMP working solution to each well.

- Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to each well.

- Immediately measure the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) in kinetic mode for 30-60 minutes at 37°C, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then measure the fluorescence intensity.

3. Data Analysis:

- For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

- Calculate the percent inhibition for each compound: % Inhibition = [1 - (Ratesample - Rateblank) / (Ratevehicle - Rateblank)] * 100

- Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Protocol 2: IC₅₀ Determination of Lead Compounds

This protocol is for determining the potency of "hit" compounds identified in the primary screen.

1. Reagent Preparation:

- Prepare reagents as described in Protocol 1.

- Create a serial dilution of the hit compound in DMSO, typically from 10 mM down to the nanomolar range.

2. Assay Procedure:

- Add 2 µL of each concentration of the hit compound, DMSO (vehicle control), or a known inhibitor to the wells of a 96-well plate.

- Follow steps 2-5 from Protocol 1.

3. Data Analysis:

- Calculate the percent inhibition for each concentration of the compound as described in Protocol 1.

- Plot the percent inhibition against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation

Quantitative data from inhibitor screening should be summarized in clear, structured tables.

Table 1: Example HTS Data for MMP-9 Inhibition

| Compound ID | Concentration (µM) | Fluorescence Rate (RFU/min) | % Inhibition |

| Vehicle | - | 500 | 0 |

| Batimastat | 1 | 50 | 90 |

| Compound A | 10 | 450 | 10 |

| Compound B | 10 | 150 | 70 |

| Compound C | 10 | 510 | -2 |

Table 2: Example IC₅₀ Values for Known MMP Inhibitors against MMP-13

| Inhibitor | IC₅₀ (nM) | Assay Type |

| Batimastat | 3 | FRET Assay |

| Marimastat | 5 | FRET Assay |

| Inhibitor X | 25 | FRET Assay |

Note: The IC₅₀ values presented are for illustrative purposes and may vary depending on the specific assay conditions.

Visualizations

Signaling Pathways

Matrix metalloproteinases are key players in various physiological and pathological signaling pathways. Below are examples of MMP-9 and MMP-13 signaling pathways created using the DOT language.

Caption: MMP-9 signaling pathway in cancer metastasis.

Caption: MMP-13 signaling pathway in osteoarthritis.

Experimental Workflow

A clear workflow diagram is essential for planning and executing screening campaigns.

Caption: High-throughput screening workflow for MMP inhibitors.

Application Notes and Protocols: Solid-Phase Synthesis of 5-FAM-Pro-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of the fluorescently labeled dipeptide, 5-FAM-Pro-Leu-OH. The protocol details the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a Wang resin solid support. This methodology allows for the efficient production of a C-terminally free acid dipeptide with an N-terminal 5-carboxyfluorescein (5-FAM) label. All quantitative data is summarized for clarity, and detailed experimental protocols for each key step are provided. Visual diagrams generated using Graphviz are included to illustrate the workflow.

Introduction

Fluorescently labeled peptides are invaluable tools in biomedical research and drug development. They are instrumental in a variety of applications, including fluorescence resonance energy transfer (FRET) assays, fluorescence polarization studies, and cellular imaging.[1] 5-Carboxyfluorescein (5-FAM) is a widely used fluorescent dye due to its high quantum yield and spectral properties compatible with common fluorescence detection systems.[1] The synthesis of this compound via solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining this valuable research tool. The SPPS approach, pioneered by Merrifield, allows for the stepwise assembly of amino acids on a solid support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[2] This protocol utilizes Wang resin, which is designed to yield a peptide with a free carboxylic acid at the C-terminus upon cleavage.[3][4]

Materials and Reagents

Resins, Amino Acids, and Reagents

| Reagent | Supplier | Grade |

| Wang Resin, 100-200 mesh, 1% DVB | Major Supplier | Synthesis Grade |

| Fmoc-Leu-OH | Major Supplier | Synthesis Grade |

| Fmoc-Pro-OH | Major Supplier | Synthesis Grade |

| 5-Carboxyfluorescein N-succinimidyl ester (5-FAM, SE) | Major Supplier | Labeling Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier | Synthesis Grade |

| 1-Hydroxybenzotriazole (HOBt) | Major Supplier | Synthesis Grade |

| 4-(Dimethylamino)pyridine (DMAP) | Major Supplier | Reagent Grade |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Major Supplier | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | Synthesis Grade |

| Piperidine | Major Supplier | Reagent Grade |

| Trifluoroacetic acid (TFA) | Major Supplier | Reagent Grade |

| Triisopropylsilane (TIPS) | Major Supplier | Reagent Grade |

| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous, Peptide Synthesis Grade |

| Dichloromethane (DCM) | Major Supplier | Anhydrous, Reagent Grade |

| Diethyl ether | Major Supplier | Anhydrous, Reagent Grade |

| Acetonitrile (ACN) | Major Supplier | HPLC Grade |

Experimental Protocols

The overall workflow for the synthesis of this compound is depicted below.

Figure 1: Overall workflow for the solid-phase synthesis of this compound.

Step 1: Loading of Fmoc-Leu-OH onto Wang Resin

This step attaches the first amino acid, Leucine, to the solid support.

| Parameter | Value |

| Resin | Wang Resin (1.0 g, 0.8 mmol/g substitution) |

| Fmoc-Leu-OH | 4 equivalents (3.2 mmol, 1.13 g) |

| DIC | 4 equivalents (3.2 mmol, 0.50 mL) |

| HOBt | 4 equivalents (3.2 mmol, 0.43 g) |

| DMAP | 0.1 equivalents (0.08 mmol, 9.8 mg) |

| Solvent | DCM:DMF (9:1 v/v), 15 mL |

| Reaction Time | 4 hours |

| Temperature | Room Temperature |

Protocol:

-

Swell 1.0 g of Wang resin in 15 mL of DCM in a reaction vessel for 1 hour.

-

Drain the solvent.

-

In a separate flask, dissolve Fmoc-Leu-OH (4 eq) and HOBt (4 eq) in a minimal amount of DMF.

-

Add the Fmoc-Leu-OH/HOBt solution to the resin.

-

Add DIC (4 eq) to the resin suspension.[5]

-

Add DMAP (0.1 eq) to the reaction mixture.[5]

-

Agitate the mixture at room temperature for 4 hours.

-

Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Step 2: Capping of Unreacted Hydroxyl Groups

This step ensures that any unreacted sites on the resin are blocked to prevent the formation of deletion sequences.

| Parameter | Value |

| Acetic Anhydride | 10 equivalents (8 mmol, 0.75 mL) |

| DIPEA | 10 equivalents (8 mmol, 1.39 mL) |

| Solvent | DMF, 15 mL |

| Reaction Time | 30 minutes |

| Temperature | Room Temperature |

Protocol:

-

To the Leu-loaded Wang resin, add a solution of acetic anhydride and DIPEA in DMF.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the capping solution and wash the resin with DMF (3x) and DCM (3x).

Step 3: Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of Leucine to allow for the coupling of the next amino acid.

| Parameter | Value |

| Reagent | 20% Piperidine in DMF (v/v) |

| Volume | 10 mL |

| Reaction Time | 1 x 5 minutes, followed by 1 x 10 minutes |

| Temperature | Room Temperature |

Protocol:

-

Agitate for 5 minutes and drain.

-

Add a fresh 10 mL of 20% piperidine in DMF and agitate for 10 minutes.[3]

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Step 4: Coupling of Fmoc-Pro-OH

This step adds the second amino acid, Proline, to the growing peptide chain.

| Parameter | Value |

| Fmoc-Pro-OH | 4 equivalents (3.2 mmol, 1.08 g) |

| HBTU | 3.9 equivalents (3.12 mmol, 1.18 g) |

| HOBt | 4 equivalents (3.2 mmol, 0.43 g) |

| DIPEA | 8 equivalents (6.4 mmol, 1.11 mL) |

| Solvent | DMF, 15 mL |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

Protocol:

-

In a separate flask, dissolve Fmoc-Pro-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in 15 mL of DMF.

-

Add DIPEA (8 eq) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected Leu-resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 5: N-Terminal Fmoc Deprotection

This step removes the Fmoc group from Proline to expose the N-terminal amine for labeling.

Protocol:

-

Follow the same procedure as described in Step 3 .

Step 6: On-Resin Labeling with 5-FAM

This step attaches the 5-FAM fluorophore to the N-terminus of the Pro-Leu dipeptide.

| Parameter | Value |

| 5-FAM, SE | 1.5 equivalents (1.2 mmol, 0.57 g) |

| DIPEA | 3 equivalents (2.4 mmol, 0.42 mL) |

| Solvent | DMF, 15 mL |

| Reaction Time | 12 hours (overnight) |

| Temperature | Room Temperature (in the dark) |

Protocol:

-

Dissolve 5-FAM, SE (1.5 eq) and DIPEA (3 eq) in 15 mL of DMF.

-

Add the solution to the deprotected Pro-Leu-resin.

-

Wrap the reaction vessel in aluminum foil to protect it from light.

-

Agitate the mixture overnight at room temperature.

-

Drain the labeling solution and wash the resin extensively with DMF (5x) and DCM (5x) until the washings are colorless.

Step 7: Cleavage and Deprotection

This final synthesis step cleaves the labeled dipeptide from the Wang resin.

| Parameter | Value |

| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIPS (v/v/v) |

| Volume | 10 mL |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

Protocol:

-

Wash the dried resin with DCM (3x).

-

Add 10 mL of the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIPS) to the resin.[6][7]

-

Agitate the mixture for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with an additional 2 mL of TFA and combine the filtrates.

Step 8: Precipitation and Purification

This step isolates and purifies the crude peptide.

Protocol:

-

Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

-

Dry the crude peptide pellet under a stream of nitrogen.

-

Dissolve the crude peptide in a minimal amount of 50% ACN/water for HPLC purification.

-

Purify the peptide using preparative reverse-phase HPLC with a C18 column.

HPLC Gradient:

| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 55 | 45 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 95 | 5 |

-

Monitor the elution at 220 nm and 494 nm (for 5-FAM).

-

Collect the fractions containing the pure product and lyophilize to obtain the final product as a yellow powder.

Characterization

The purified this compound should be characterized by mass spectrometry to confirm its identity.

Expected Mass:

-

Monoisotopic Mass: 598.23 g/mol

-

Average Mass: 598.61 g/mol

-

Molecular Formula: C₃₂H₃₄N₄O₈

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: 599.24

-

Expected [M+Na]⁺: 621.22

Signaling Pathways and Experimental Workflows

The synthesized this compound can be utilized in various biological assays. For instance, it can act as a tracer in fluorescence polarization assays to study the binding of Pro-Leu-containing peptides to their target proteins.

Figure 2: Principle of a fluorescence polarization assay using this compound.

Conclusion

The protocol described herein provides a detailed and reliable method for the solid-phase synthesis of this compound. By following these procedures, researchers can efficiently produce this fluorescently labeled dipeptide for use in a wide range of biological and drug discovery applications. The use of standard Fmoc chemistry and a Wang resin ensures a high yield of the desired product with a free C-terminal carboxylic acid. The subsequent on-resin labeling and purification steps result in a highly pure final product suitable for sensitive and quantitative assays.

References

Application Notes and Protocols for 5-FAM-Pro-Leu-OH in Fluorescence-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-FAM-Pro-Leu-OH is a dipeptide labeled with the green fluorescent dye 5-carboxyfluorescein (5-FAM). This molecule serves as a valuable tool in fluorescence-based assays, particularly as a reference standard in enzyme activity studies involving proteases such as matrix metalloproteinases (MMPs).[1] Its stable and well-characterized fluorescence properties make it an ideal candidate for calibrating fluorescence intensity and quantifying enzymatic activity. This document provides detailed application notes and protocols for the experimental setup of fluorescence measurements using this compound.

Physicochemical and Fluorescence Properties

5-FAM is a widely used fluorophore with a high quantum yield, making it suitable for sensitive detection.[2] The key spectral properties of 5-FAM are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~490 nm | [2] |

| Emission Maximum (λem) | ~520 nm | [2] |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ (for Fluorescein) | |

| Fluorescence Quantum Yield (ΦF) | ~0.83 |

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes

Protocol:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 1 mM).

-

Vortex the vial thoroughly to ensure the peptide is completely dissolved.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

General Fluorescence Measurement Protocol

This protocol outlines the general steps for measuring the fluorescence of this compound using a fluorescence microplate reader.

Materials:

-

This compound stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)[3]

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Instrument Settings:

| Parameter | Setting |

| Excitation Wavelength | 490 nm |

| Emission Wavelength | 520 nm |

| Cutoff Filter | 515 nm (if available) |

| Slit Widths | Optimize for signal-to-noise ratio |

| Gain/Sensitivity | Adjust to avoid saturation |

| Read Mode | Top or bottom read, depending on instrument |

Protocol:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a standard curve. A typical concentration range would be from 0 µM to 10 µM.

-

Pipette 100 µL of each standard dilution into the wells of the black microplate. Include wells with assay buffer only as a blank.

-

Place the microplate in the fluorescence microplate reader.

-

Set the instrument parameters as described in the table above.

-

Measure the fluorescence intensity of each well.

-

Subtract the average fluorescence of the blank wells from the fluorescence of the standard wells.

-

Plot the corrected fluorescence intensity versus the concentration of this compound to generate a standard curve.

Application Example: Matrix Metalloproteinase (MMP) Activity Assay

This compound can be used as a reference standard in a fluorescence resonance energy transfer (FRET)-based MMP activity assay. In such an assay, a FRET peptide substrate containing a fluorophore (like 5-FAM) and a quencher is used. Cleavage of the substrate by an MMP separates the fluorophore and quencher, leading to an increase in fluorescence.

Materials:

-

Active MMP enzyme (e.g., MMP-8)

-

MMP FRET substrate (e.g., 5-FAM/QXL™520 labeled peptide)[2]

-

This compound for standard curve

-

Assay Buffer (50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[4]

-

MMP inhibitors (for control experiments)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a Standard Curve: Follow the "General Fluorescence Measurement Protocol" to prepare a standard curve using this compound in the MMP assay buffer.[2]

-

Enzyme Reaction: a. Prepare solutions of the active MMP enzyme and the FRET substrate in the assay buffer. b. In the microplate, add 50 µL of the assay buffer to the blank wells. c. To the experimental wells, add 50 µL of the active MMP enzyme solution. d. To the control wells, add the MMP enzyme solution and a known MMP inhibitor. e. Pre-incubate the plate at 37°C for 10-15 minutes. f. Initiate the reaction by adding 50 µL of the MMP FRET substrate solution to all wells.

-

Fluorescence Measurement: a. Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C. b. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes (kinetic reading).[5] The excitation and emission wavelengths should be set appropriately for the 5-FAM fluorophore (~490 nm and ~520 nm, respectively).[2][5]

-